
Antagonist G
Overview
Description
- Additionally, this compound weakly antagonizes gastrin-releasing peptide (GRP) and bradykinin.
- Notably, it can induce the transcription of AG-1, making cancer cells more sensitive to chemotherapy .
Antagonist G: is a potent vasopressin antagonist. It effectively blocks the action of vasopressin, a hormone involved in regulating water balance and blood pressure.
Preparation Methods
- The synthetic route for Antagonist G involves chemical synthesis. Unfortunately, specific details on the reaction conditions and industrial production methods are not widely available in the literature.
Chemical Reactions Analysis
Mechanisms of Antagonist Action
Antagonists inhibit receptor activation by blocking agonist binding or disrupting receptor-G protein coupling. Inverse agonists reduce basal receptor activity by stabilizing inactive receptor conformations, particularly in receptors with high constitutive activity . At κ-opioid receptors (KOR), inverse agonists like JDTic, norBNI, and GB18 exhibit negative efficacy by binding to both G protein-free and receptor-G protein complexes .
Key Reaction Pathways
-
G protein-coupled receptor activation : Agonists induce conformational changes that facilitate G protein binding and activation.
-
Antagonist binding : Competitive antagonists block agonist binding, while inverse agonists destabilize active receptor-G protein complexes .
-
Nucleotide exchange : Inverse agonists may reduce G protein activation by altering nucleotide exchange rates or receptor-G protein affinity .
Structural Insights from KOR Inverse Agonism
Recent structural studies reveal that KOR inverse agonists interact with receptor-G protein complexes, inducing distinct microswitch conformations. For example:
-
NPxxY motif dynamics : Inverse agonists stabilize inactive states of the NPxxY motif, critical for receptor activity .
-
Conformational heterogeneity : Co-crystallography data show a mixture of "active" and "inactive" microswitch motifs in inverse agonist-bound KOR, suggesting allosteric modulation of G protein coupling .
Compound | Binding Preference | Effect on G Protein Activation |
---|---|---|
JDTic | Both G protein-free and coupled KOR | Reduces basal G protein activation |
norBNI | Receptor-G protein complexes | Increases KOR-Gαi co-precipitation |
GB18 | Non-selective binding | Modulates nucleotide exchange dynamics |
Biochemical Assays
-
RG BRET experiments : Inverse agonists (e.g., JDTic) decrease bioluminescence resonance energy transfer (BRET) signals, indicating reduced receptor-G protein proximity or conformational dynamics .
-
Co-immunoprecipitation : norBNI treatment increases KOR-Gαi co-precipitation, suggesting stabilization of inactive receptor-G protein complexes .
Functional Studies
-
cAMP signaling : Inverse agonists suppress agonist-induced cAMP reduction below basal levels, confirming negative efficacy .
-
GTP hydrolysis : Purified KOR-G protein complexes with inverse agonists exhibit reduced GTP binding rates compared to basal conditions .
Pharmacological Implications
The cubic ternary complex model suggests antagonists may act on multiple receptor states (e.g., ligand-free, agonist-bound, or G protein-coupled) . Inverse agonists like those targeting KOR highlight:
-
Context-dependent efficacy : Antagonist activity depends on receptor conformational states and basal activation levels .
-
Tissue-specific effects : Allosteric modulation of receptor-G protein interactions could enable targeted therapies .
-
Drug design challenges : Balancing affinity for inactive vs. active receptor states remains critical for developing selective antagonists .
Comparison of Antagonist Types
Antagonist Type | Mechanism | Example |
---|---|---|
Competitive | Blocks agonist binding | Naloxone (μ-opioid) |
Noncompetitive | Binds allosterically, reduces agonist efficacy | Example: Cannabinoid receptor antagonists |
Inverse agonist | Stabilizes inactive receptor states | JDTic (KOR) |
Neutral antagonist | No effect on basal activity | Rare, context-dependent |
Data Integration Challenges
Current reaction databases (e.g., ORDerly ) lack standardized entries for GPCR antagonist interactions, complicating computational modeling. Key gaps include:
-
Conformational state annotations : Most reaction data do not specify receptor-G protein coupling status.
-
Negative efficacy metrics : Inverse agonist activity is rarely quantified in reaction databases.
Scientific Research Applications
- Antagonist G finds applications in several fields:
Chemistry: As a neuropeptide antagonist, it contributes to understanding peptide signaling pathways.
Biology: Researchers study its effects on cell growth and apoptosis.
Medicine: Its potential role in cancer therapy (chemosensitization) warrants investigation.
Mechanism of Action
- Antagonist G’s mechanism involves blocking vasopressin receptors, disrupting vasopressin-mediated signaling pathways.
- Molecular targets likely include vasopressin receptors (V1a, V1b, and V2) and downstream pathways.
Comparison with Similar Compounds
- Unfortunately, direct comparisons with similar compounds are scarce in the available literature.
- Further research is needed to highlight Antagonist G’s uniqueness and identify related compounds.
Biological Activity
Antagonist G is a compound that has garnered attention in the field of pharmacology, particularly for its role as a G protein-coupled receptor (GPCR) antagonist. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
This compound functions primarily by binding to GPCRs, which are integral membrane proteins involved in various signal transduction pathways. By inhibiting the interaction between GPCRs and their associated G proteins, this compound effectively reduces the cellular responses typically elicited by agonists. This inhibition can occur through two main mechanisms:
- Orthosteric Binding : this compound binds directly to the active site of the GPCR, preventing agonists from activating the receptor.
- Allosteric Modulation : Alternatively, it may bind to allosteric sites on the GPCR, which can alter receptor conformation and influence signaling pathways in a more nuanced manner.
The ability of this compound to exhibit biased signaling—where it selectively inhibits certain pathways while leaving others unaffected—has been noted as a significant characteristic that could minimize side effects associated with GPCR-targeted therapies .
Case Studies
- In Vitro Studies : A study demonstrated that this compound significantly inhibited the proliferation of endometriotic cells in vitro. The compound was found to reduce cell viability and induce apoptosis, suggesting potential therapeutic applications in managing endometriosis .
- Animal Models : In research involving animal models, this compound was administered to assess its effects on reproductive hormone modulation. Results indicated that it effectively altered hormone levels and reproductive outcomes, highlighting its potential role in treating reproductive disorders .
- Machine Learning Applications : Recent advancements have utilized machine learning models to predict the interactions of this compound with various GPCRs. These models achieved high accuracy in classifying ligands as agonists or antagonists, further validating the biological activity of this compound within complex biological systems .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. How can I systematically identify validated molecular targets of Antagonist G using existing literature?
- Methodological Answer : Conduct a structured literature review using academic databases (e.g., PubMed, Web of Science) with Boolean operators like
("this compound" AND "receptor binding") OR ("target validation")
. Filter results by peer-reviewed articles . Cross-reference findings with databases such as ChEMBL or IUPHAR to confirm pharmacological targets .
Q. What experimental assays are standard for assessing this compound’s efficacy in vitro?
- Methodological Answer : Use competitive binding assays (e.g., radioligand displacement with [³H]-labeled ligands) to measure affinity (Ki values) . Pair this with functional assays (e.g., cAMP inhibition for GPCRs) to evaluate potency (EC50/IC50) . Include positive/negative controls and triplicate measurements to ensure reproducibility .
Q. How do I address variability in this compound’s pharmacokinetic data across studies?
- Methodological Answer : Perform meta-analysis using tools like RevMan to identify confounding variables (e.g., dosing protocols, animal models). Stratify data by experimental conditions and apply statistical tests (ANOVA) to assess significance of discrepancies .
Advanced Research Questions
Q. What factorial design strategies optimize dose-response studies for this compound in complex biological systems?
- Methodological Answer : Implement a 2×2 factorial design to test interactions between this compound concentration and co-administered compounds. Use response surface methodology (RSM) to model non-linear relationships and identify synergistic/antagonistic effects . Include blocking variables (e.g., cell line batch) to control for extraneous variability .
Q. How can I reconcile contradictory findings in this compound’s mechanism of action across different tissue types?
- Methodological Answer : Apply systems biology approaches (e.g., pathway enrichment analysis via KEGG/GO) to identify tissue-specific signaling cascades. Validate hypotheses using siRNA knockdowns in discrepant tissues and quantify downstream biomarkers via ELISA or Western blot .
Q. What statistical frameworks are appropriate for analyzing time-series data from this compound’s chronic exposure experiments?
- Methodological Answer : Use mixed-effects models to account for intra-subject variability in longitudinal datasets. Apply false discovery rate (FDR) corrections for high-dimensional data (e.g., RNA-seq). Tools like R/lme4 or Python/Statsmodels are recommended .
Q. How do I integrate multi-omics data to elucidate this compound’s off-target effects?
- Methodological Answer : Combine transcriptomic (RNA-seq), proteomic (LC-MS), and metabolomic (NMR) datasets using network analysis tools (Cytoscape). Prioritize nodes with high betweenness centrality to identify critical off-target pathways. Validate computationally predicted targets via CRISPR-Cas9 screens .
Q. Methodological Resources
- Literature Search : Use Google Scholar’s advanced operators (e.g.,
allintitle:"this compound" receptor
) and set alerts for new publications . - Experimental Design : Reference pre-test/post-test control group designs to minimize bias in in vivo studies .
- Data Validation : Employ Bland-Altman plots for assay reproducibility analysis and Grubbs’ test for outlier removal .
Properties
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H66N12O6S/c1-29(2)23-39(45(64)57-38(43(51)62)20-22-68-4)58-46(65)40(25-31-27-55-36-18-10-8-15-33(31)36)59-47(66)42(24-30-13-6-5-7-14-30)61(3)48(67)41(26-32-28-56-37-19-11-9-16-34(32)37)60-44(63)35(50)17-12-21-54-49(52)53/h5-11,13-16,18-19,27-29,35,38-42,55-56H,12,17,20-26,50H2,1-4H3,(H2,51,62)(H,57,64)(H,58,65)(H,59,66)(H,60,63)(H4,52,53,54)/t35-,38-,39-,40+,41+,42-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCSSYAUKKIDJV-FAXBSAIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)N(C)C(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)N(C)C(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H66N12O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
951.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115150-59-9 | |
Record name | Antagonist G | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115150599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.